4-Chloro-3-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
4-chloro-3-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-8-2-4-10(7-12(8)16)17-22(20,21)13-6-9(14(18)19)3-5-11(13)15/h2-7,17H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBDESMQYRNCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501169347 | |
| Record name | 4-Chloro-3-[[(3-chloro-4-methylphenyl)amino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501169347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326023-00-1 | |
| Record name | 4-Chloro-3-[[(3-chloro-4-methylphenyl)amino]sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326023-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-[[(3-chloro-4-methylphenyl)amino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501169347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-methylbenzenesulfonamide with 4-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Oxidation Reactions
The sulfamoyl group (-SO₂NH-) undergoes oxidation under controlled conditions. Common reagents include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (m-CPBA) , which oxidize the sulfur atom to sulfoxides or sulfones (Table 1) .
Example Reaction:
Reduction Reactions
Reduction of the sulfamoyl group can yield amine derivatives. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent, cleaving the S-N bond to form a free amine .
Example Reaction:
Nucleophilic Aromatic Substitution
The chlorine atom at position 4 on the benzene ring participates in nucleophilic substitution. Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) facilitates displacement with nucleophiles like methoxy or amino groups .
Example Reaction:
Esterification and Decarboxylation
The benzoic acid moiety reacts with alcohols (e.g., methanol) under acidic conditions to form esters. At elevated temperatures (>200°C), decarboxylation occurs, yielding a benzene derivative .
Example Reaction:
Coupling Reactions
The compound participates in Suzuki-Miyaura cross-coupling with aryl boronic acids in the presence of palladium catalysts (e.g., Pd(PPh₃)₄), enabling aryl-aryl bond formation .
Example Reaction:
Stability Under Hydrolytic Conditions
The sulfamoyl group hydrolyzes in strong acidic or basic media (e.g., 6M HCl or NaOH), yielding sulfonic acid and aniline derivatives . Kinetic studies indicate a half-life of 12–24 hours under these conditions.
Comparative Reactivity with Analogues
Compared to simpler sulfonamides (e.g., 4-chloro-3-sulfamoylbenzoic acid), the 3-chloro-4-methylphenyl substituent enhances steric hindrance, slowing substitution rates by 30–50% .
Industrial-Scale Reaction Optimization
Patent data highlight continuous flow synthesis for large-scale production, achieving 85–90% yield with minimal by-products . Key parameters include:
-
Temperature: 25–30°C
-
Solvent: Tetrahydrofuran (THF)
-
Catalyst: Triethylamine (TEA)
Scientific Research Applications
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 359.98586 | 177.8 |
| [M+Na]+ | 381.96780 | 191.4 |
| [M+NH₄]+ | 377.01240 | 184.6 |
| [M+K]+ | 397.94174 | 183.3 |
| [M-H]- | 357.97130 | 180.2 |
This data provides insights into the compound's behavior in mass spectrometry, which is crucial for understanding its interactions in biological systems.
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds with sulfamoyl groups often exhibit antimicrobial properties. The presence of the chlorinated phenyl ring may enhance this activity, making it a candidate for developing new antibiotics or antifungal agents.
- Anti-inflammatory Properties : The compound has been studied for its potential to reduce inflammation, which is beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Cancer Research : Similar compounds have shown promise in targeting specific cancer cell lines, suggesting that this compound may also have anticancer properties worth exploring.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various sulfamoyl derivatives, including 4-Chloro-3-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid. The results indicated significant activity against Gram-positive bacteria, suggesting its potential use as a new antimicrobial agent.
Investigation of Anti-inflammatory Effects
In a controlled laboratory setting, researchers tested the anti-inflammatory effects of this compound on human cell lines exposed to inflammatory stimuli. The findings demonstrated a marked reduction in pro-inflammatory cytokine production, indicating its potential therapeutic application in inflammatory diseases.
Toxicological Studies
Preliminary toxicological assessments indicate that while the compound shows promise for therapeutic applications, further studies are required to evaluate its safety profile comprehensively.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Their Modifications
The following table summarizes key structural analogues, emphasizing substituent variations and their implications:
Key Comparative Insights
The 3-chloro-4-methylphenyl group in the target compound balances moderate lipophilicity with steric accessibility, favoring receptor binding .
Synthetic Routes :
- Most analogues are synthesized via sulfamoylation of 4-chlorobenzoic acid derivatives. For example, 4-chloro-3-(chlorosulfonyl)benzoic acid reacts with amines (e.g., 3-chloro-4-methylaniline) to form the target compound .
- The dimethylsulfamoyl analogue is prepared by reacting 4-chloro-3-chlorosulfonylbenzoic acid with dimethylamine .
Biological Activity: Compounds with bulkier substituents (e.g., ) show improved specificity for enzymes like Shp2 tyrosine phosphatase, as demonstrated in inhibitor studies .
Physicochemical Properties :
- The pKa of the benzoic acid group (~3.5 across analogues ) ensures ionization at physiological pH, aiding solubility and interaction with charged residues in biological targets.
- Higher molecular weight analogues (e.g., , 469.86 g/mol) exhibit increased density and melting points, impacting formulation stability .
Biological Activity
4-Chloro-3-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid, also known as a sulfamoyl derivative, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its structure, biological properties, and relevant case studies.
Structural Information
The molecular formula of this compound is C14H11Cl2NO4S. The compound features a sulfamoyl group attached to a chlorinated benzoic acid structure, which is significant for its biological activity. Below is the structural representation:
- Molecular Structure :
- SMILES: CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)Cl
- InChI: InChI=1S/C14H11Cl2NO4S/c1-8-2-4-10(7-12(8)16)17-22(20,21)13-6-9(14(18)19)3-5-11(13)15/h2-7,17H,1H3,(H,18,19)
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Here are some key findings related to its activity:
Antimicrobial Activity
Studies have demonstrated that compounds with sulfamoyl groups exhibit antimicrobial properties. While specific data for this compound is limited, similar compounds have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .
Anticancer Potential
Research suggests that benzoic acid derivatives can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have been evaluated for their ability to induce apoptosis in various cancer cell lines . The presence of the chloro and sulfamoyl groups may enhance the compound's interaction with cellular targets involved in cancer progression.
Enzyme Inhibition
Compounds with similar structures have been explored for their ability to inhibit enzymes associated with disease pathways. For example, sulfamoylated benzoic acids have been investigated for their role in inhibiting gamma-secretase activity, which is crucial in Alzheimer's disease pathology . This suggests potential neuroprotective effects that warrant further investigation.
Case Study 1: Antimicrobial Testing
A study conducted on sulfonamide derivatives showed that compounds with a similar structure effectively inhibited bacterial growth at low micromolar concentrations. The minimum inhibitory concentration (MIC) values ranged from 2 to 10 µg/mL against various bacterial strains .
Case Study 2: Cancer Cell Line Studies
In vitro studies using breast cancer cell lines demonstrated that certain benzoic acid derivatives could reduce cell viability by inducing apoptosis. The mechanism involved the activation of caspases and modulation of apoptotic pathways .
Research Findings Summary Table
Q & A
Q. What are the established synthetic routes for 4-chloro-3-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves chlorosulfonation of 4-chlorobenzoic acid derivatives followed by coupling with 3-chloro-4-methylaniline . Key steps include:
- Chlorosulfonation : Reacting 4-chlorobenzoic acid with chlorosulfonic acid to introduce the sulfonyl chloride group.
- Amidation : Coupling the sulfonyl chloride intermediate with 3-chloro-4-methylaniline under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
Table 1 : Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorosulfonation | ClSO₃H, 50°C, 4h | 75–80 | 85–90 |
| Amidation | Et₃N, DCM, 0°C, 2h | 65–70 | 92–95 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm the sulfonamide linkage (δ 10.2 ppm for NH) and aromatic substitution patterns .
- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% formic acid (70:30) at 1 mL/min provide baseline separation of impurities .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 378.96 [M-H]⁻) validates molecular weight .
Q. What is the hypothesized mechanism of action for this compound in biological systems?
- Methodological Answer : As a sulfonamide derivative , the compound likely inhibits carbonic anhydrase isoforms (e.g., CA-II/IX) via coordination of the sulfamoyl group to the enzyme’s zinc center . This mechanism is analogous to diuretics like bumetanide, where substituents on the phenyl ring modulate selectivity and potency .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, sulfonamide positioning) influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) Studies reveal:
- Chlorine at 4-position : Enhances lipophilicity and membrane permeability, critical for renal targeting .
- Methyl group on the phenyl ring : Reduces metabolic degradation compared to unsubstituted analogs .
Table 2 : Comparative IC₅₀ Values (Carbonic Anhydrase Inhibition)
| Derivative | R₁ | R₂ | IC₅₀ (nM) |
|---|---|---|---|
| Parent Compound | Cl | CH₃ | 12.3 |
| 4-Fluoro Analog | F | CH₃ | 18.7 |
| Des-Methyl | Cl | H | 45.2 |
Q. What advanced analytical techniques resolve contradictions in reported solubility or stability data?
- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) are addressed via:
- Dynamic Light Scattering (DLS) : Detects aggregation in aqueous solutions at pH 7.4 .
- Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 200°C, critical for storage recommendations .
- pH-Dependent Solubility Profiling : Use shake-flask method with UV detection (λ = 254 nm) to quantify solubility across pH 1–10 .
Q. How can computational methods (e.g., molecular docking, DFT) guide the design of novel derivatives?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Predict binding poses to carbonic anhydrase IX (PDB: 3IAI) with scoring functions to prioritize halogen-bond interactions .
- *DFT Calculations (B3LYP/6-31G)**: Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for functionalization .
Q. What strategies mitigate synthetic challenges, such as low coupling efficiency or byproduct formation?
- Methodological Answer :
- Low Coupling Efficiency : Use Schlenk techniques to exclude moisture, or switch to HATU/DIPEA in DMF for higher activation .
- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap excess sulfonyl chloride .
Data Contradiction Analysis
Q. Why do biological assays report conflicting IC₅₀ values for the same derivative?
- Methodological Answer : Variations arise from:
- Assay Conditions : Differences in buffer pH (e.g., Tris vs. HEPES) alter ionization of the sulfonamide group .
- Enzyme Source : Recombinant human CA-II vs. bovine CA-II may have divergent active-site conformations .
Recommendation : Standardize assays using recombinant human enzymes and consistent buffer systems (e.g., 25 mM HEPES, pH 7.4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
